Synthetic Advantage of Hydroxymethyl Handle
Unlike the unsubstituted 3-Methylbenzo[d]isoxazole core (MW 133.15 g/mol), which lacks functional groups for direct conjugation, (3-Methylbenzo[d]isoxazol-5-yl)methanol features a primary alcohol at the 5-position, enabling straightforward esterification, etherification, or oxidation reactions . This structural difference translates to a 30 Da increase in molecular weight (163.17 vs. 133.15 g/mol) and introduces hydrogen-bond donor/acceptor capacity (LogP reduction) that enhances aqueous solubility and facilitates linker attachment in fragment-based approaches .
| Evidence Dimension | Synthetic utility (functional group availability) |
|---|---|
| Target Compound Data | MW 163.17 g/mol; contains -CH₂OH reactive handle; capable of forming esters, ethers, and aldehydes |
| Comparator Or Baseline | 3-Methylbenzo[d]isoxazole (MW 133.15 g/mol); no reactive handle; limited to core scaffold modifications |
| Quantified Difference | +30 Da MW; presence vs. absence of a primary alcohol; distinct solubility and reactivity profiles |
| Conditions | Calculated physicochemical properties based on structural formula; supported by vendor technical data |
Why This Matters
Procurement of the 5-hydroxymethyl derivative is essential for researchers requiring a versatile building block for bioconjugation, prodrug synthesis, or generation of focused libraries, whereas the unsubstituted core cannot directly support such transformations.
